molecular formula C8H12O3 B2564677 5-Oxaspiro[3.4]octane-7-carboxylic acid CAS No. 2306276-22-0

5-Oxaspiro[3.4]octane-7-carboxylic acid

Cat. No.: B2564677
CAS No.: 2306276-22-0
M. Wt: 156.181
InChI Key: FFYILFNCQWWJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxaspiro[3.4]octane-7-carboxylic acid is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused to an octane ring with a carboxylic acid functional group. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for 5-Oxaspiro[3.4]octane-7-carboxylic acid are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes and advanced catalytic systems .

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.4]octane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

5-Oxaspiro[3.4]octane-7-carboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.4]octane-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxaspiro[3.5]nonane-8-carboxylic acid
  • 5-Oxaspiro[3.3]heptane-6-carboxylic acid
  • 5-Oxaspiro[4.4]decane-9-carboxylic acid

Uniqueness

5-Oxaspiro[3.4]octane-7-carboxylic acid is unique due to its specific ring size and the position of the carboxylic acid group. This structure imparts distinct chemical properties and reactivity compared to other spirocyclic compounds .

Properties

IUPAC Name

5-oxaspiro[3.4]octane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)6-4-8(11-5-6)2-1-3-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYILFNCQWWJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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